2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride
Description
2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆HBrClF₃SO₂. The compound features a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1, a bromine atom at position 2, and fluorine atoms at positions 3, 4, and 6. This arrangement of electron-withdrawing substituents (Br, F) enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive toward nucleophiles such as amines and alcohols. The compound is primarily utilized in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals and agrochemicals .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,4,6-trifluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3O2S/c7-4-5(11)2(9)1-3(10)6(4)14(8,12)13/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMEJXREXWCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)S(=O)(=O)Cl)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243961 | |
| Record name | 2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-80-5 | |
| Record name | 2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-3,4,6-trifluorobenzene. One common method is the reaction of 2-bromo-3,4,6-trifluorobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and high throughput. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Coupling Reactions: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Properties and Reactivity
Chemical Structure : The compound features a bromine atom and three fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group. This unique structure enhances its electrophilic character, making it highly reactive towards nucleophiles.
Reactivity : The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions. This property is crucial for synthesizing sulfonamide derivatives and other biologically active compounds.
Organic Synthesis
2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its applications include:
- Synthesis of Sulfonamides : It acts as an intermediate in the preparation of various sulfonamide compounds, which are important in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The compound can be used to introduce sulfonyl groups into aromatic systems, enhancing their reactivity for further transformations.
Medicinal Chemistry
The compound shows promise in drug development due to its biological activity:
- Antibacterial Properties : Research indicates that derivatives of benzenesulfonyl chlorides exhibit significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against various bacterial pathogens.
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Linezolid | 1 | MSSA |
| Benzene sulfonate derivative | 0.39–3.12 | MSSA, MRSA |
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key bacterial enzymes involved in cell wall synthesis. This mechanism underlies its potential as an antibacterial agent.
Materials Science
In materials science, the compound is explored for:
- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the unique properties imparted by fluorine atoms.
- Synthesis of Functional Materials : The compound serves as a building block for creating advanced materials with tailored properties for applications in electronics and coatings.
Antibacterial Activity Study
A study investigated the antibacterial effects of various benzenesulfonyl chloride derivatives, including this compound. The results indicated that certain derivatives effectively inhibited bacterial growth at low concentrations, demonstrating potential as new antibiotic candidates.
Enzyme Inhibition Research
Research highlighted the enzyme inhibitory potential of sulfonamide derivatives derived from this compound. Specific derivatives demonstrated significant inhibition of bacterial enzymes critical for cell wall synthesis, suggesting their utility in combating bacterial infections.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The presence of bromine and fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to create complex molecules with high precision .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-3,4,6-trifluorobenzenesulfonyl chloride with analogous halogenated benzoyl and sulfonyl chlorides, focusing on structural, electronic, and reactivity differences.
Functional Group and Reactivity
- Target Compound : The sulfonyl chloride group (-SO₂Cl) is highly reactive in nucleophilic substitution reactions, forming stable sulfonamides or sulfonates. The electron-withdrawing effects of Br and F substituents further activate the sulfonyl chloride toward nucleophilic attack .
- Benzoyl Chlorides : Compounds like 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride (CAS 122033-54-9) and 2-bromo-3,4,5,6-tetrafluorobenzoyl chloride (CAS 151096-42-3) contain a carbonyl chloride (-COCl) group. These are less electrophilic than sulfonyl chlorides due to resonance stabilization of the acyl group, resulting in slower reactions with nucleophiles .
Substituent Effects
- In contrast, bromine at position 4 (4-bromo-2,3,5,6-tetrafluorobenzoyl chloride) has minimal steric impact on the acyl chloride .
- Fluorine Count : The target compound has three fluorine substituents, while tetrafluorinated analogs (e.g., 2,3,5,6-tetrafluorobenzoyl chloride) exhibit stronger electron-withdrawing effects, increasing electrophilicity but reducing solubility in polar solvents .
Stability and Handling
- Sulfonyl chlorides like the target compound are moisture-sensitive and require anhydrous storage. Benzoyl chlorides are comparatively less hygroscopic but still prone to hydrolysis .
Research Findings and Data Gaps
- Melting Points: Limited data exist for the target compound. Analogous brominated sulfonyl chlorides typically exhibit melting points above 100°C, while benzoyl chlorides (e.g., 2-bromo-3,4,5,6-tetrafluorobenzoyl chloride) have lower melting points (~70–120°C) due to reduced molecular symmetry .
- Solubility: Fluorinated sulfonyl chlorides show lower solubility in nonpolar solvents compared to benzoyl chlorides, which dissolve more readily in dichloromethane or THF .
Biological Activity
2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in drug design.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets:
- Enzyme Inhibition : Research indicates that sulfonamide derivatives, including this compound, can act as inhibitors of various enzymes such as carbonic anhydrases and metalloproteinases. These enzymes are crucial in numerous physiological processes and disease pathways.
- Matrix Metalloproteinase Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and are implicated in inflammatory diseases and cancer progression .
Therapeutic Applications
The compound's biological activity suggests several therapeutic applications:
- Anti-inflammatory Agents : Due to its potential to inhibit MMPs and COX enzymes, this compound may be explored for use in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease .
- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated protective actions against infections caused by various pathogens. The structure may impart antimicrobial properties that warrant further investigation .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of fluorinated sulfonamides:
- Inhibition Studies : A study reported that certain sulfonamides exhibited potent inhibition against human intestinal carboxylesterases (hiCE), which play a role in drug metabolism. The selectivity for hiCE over other esterases was highlighted, suggesting potential for improving drug efficacy by modulating metabolic pathways .
- Synthesis and Evaluation : Research involving the synthesis of polyfluorobenzo[d]sultams demonstrated promising pharmacological activity against various targets including MMPs. The study emphasized the importance of fluorination in enhancing biological activity .
- Environmental Impact Studies : Investigations into the environmental persistence of sulfonamides revealed that certain derivatives have anti-convulsant activities, indicating a broader spectrum of biological effects beyond their initial medicinal applications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-Bromo-3,4,6-trifluorobenzenesulfonyl chloride?
- Methodological Answer : Synthesis typically involves sulfonation of a pre-halogenated aromatic precursor. For example, direct sulfonation of 1-bromo-2,4,5-trifluorobenzene using chlorosulfonic acid under controlled temperatures (0–5°C) can yield the sulfonyl chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in dichloromethane/hexane mixtures is recommended. Purity (>95%) should be verified by HPLC, as described for structurally similar sulfonyl chlorides .
Q. What safety measures are critical when handling this compound?
- Methodological Answer : Due to its reactive sulfonyl chloride group and halogen substituents, strict precautions are required:
- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
- Avoid contact with moisture to prevent hydrolysis to toxic gases (e.g., HCl, SO₂).
- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize decomposition.
- Follow hazard codes H314 (causes severe skin burns) and precautionary statements P280 (wear protective gloves) and P310 (immediately contact a poison center) as per analogous compounds .
Q. How should researchers characterize the purity and structure of this sulfonyl chloride?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Compare retention times to commercial standards of similar halogenated sulfonyl chlorides .
- Structural Confirmation :
- ¹H/¹⁹F NMR : Analyze substitution patterns (e.g., coupling constants for fluorine atoms) using deuterated chloroform. Reference NIST spectral data for analogous compounds (e.g., 2-chloro-4-fluorobenzenesulphonyl chloride) .
- Elemental Analysis : Confirm Br/F/Cl/S ratios within ±0.3% of theoretical values.
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- The electron-withdrawing nature of Br and F substituents increases the electrophilicity of the sulfonyl chloride group. To quantify this:
- Perform DFT calculations to map electrostatic potential surfaces and LUMO distributions.
- Conduct kinetic studies with nucleophiles (e.g., amines) in aprotic solvents (e.g., THF) at varying temperatures. Compare rate constants to less-halogenated analogs.
- Use Hammett σ constants (σₘ for meta-F, σₚ for para-Br) to correlate substituent effects with reactivity trends .
Q. What methodological approaches can resolve discrepancies in reported reaction yields involving this compound?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under strictly anhydrous conditions (e.g., molecular sieves in solvent) to exclude hydrolysis side reactions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption and intermediate formation.
- Cross-Validation : Compare yields across different nucleophiles (e.g., primary vs. secondary amines) and solvents (polar aprotic vs. non-polar). Discrepancies may arise from steric hindrance or solvent dielectric effects .
Q. What are the best practices for storing this compound to prevent decomposition?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via TLC and HPLC for hydrolysis products (e.g., sulfonic acids).
- Optimal Conditions : Store in amber glass vials with PTFE-lined caps under argon at –20°C. Avoid repeated freeze-thaw cycles.
- Compatibility Check : Test storage materials (e.g., avoid polypropylene containers due to potential leaching) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
